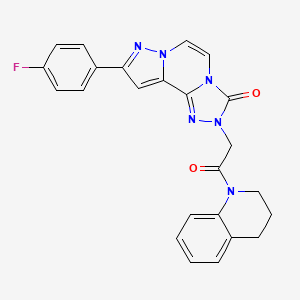

Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

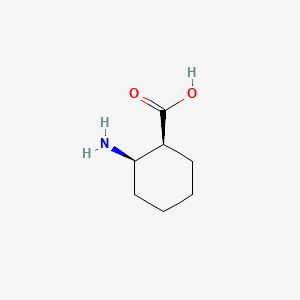

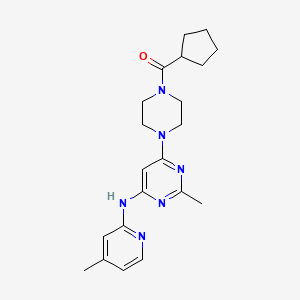

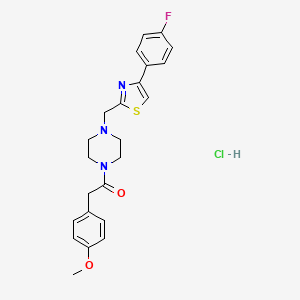

The compound “Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a cyclopentyl group, a pyrimidinyl group, a piperazinyl group, and a methanone group . It’s part of a class of compounds known as pyridopyrimidines, which have shown therapeutic interest .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. Two pyridylpyrimidine fragments also take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å and the shortest interatomic distance equal to 3.459 (3) Å .科学的研究の応用

Oncology: Inhibitor of Cyclin-Dependent Kinase 4 (CDK4)

This compound has shown promise as a potent inhibitor of CDK4, a kinase critical in the regulation of the cell cycle . By inhibiting CDK4, it can induce apoptosis in tumor cells, which is a desirable outcome in cancer treatment. The compound’s efficacy was observed at concentrations of approximately 30−100 nM, indicating its potential as a low-dose therapeutic agent for oncological applications .

Pharmacology: Multikinase Inhibition

In the realm of pharmacology, the compound is recognized for its polypharmacological approach, targeting multiple kinases with a low toxicity profile . This multikinase inhibition capability makes it a candidate for the development of new therapeutic agents that can simultaneously target various pathways involved in diseases, particularly cancer .

Biochemistry: Apoptosis Induction

Biochemically, the compound’s ability to induce apoptosis is significant. Apoptosis is a programmed cell death process that is often dysregulated in cancerous cells. The compound’s action in promoting apoptosis at specific concentrations provides a pathway for the development of treatments that can selectively target and eliminate cancer cells .

Molecular Biology: Cell Cycle Arrest

In molecular biology, the compound’s impact on the cell cycle is of great interest. By causing cell cycle arrest, it can prevent the proliferation of cancer cells, which is a fundamental strategy in cancer therapy. The compound achieves this by affecting the biochemical pathways known as “checkpoints” that regulate the cell cycle’s progression .

Therapeutic Agent Development: Structure-Activity Relationship (SAR)

The compound’s structure-activity relationship (SAR) has been explored to design potent kinase inhibitors . Understanding the SAR is crucial for developing new therapeutic agents, as it allows researchers to modify the compound’s structure to enhance its efficacy, reduce side effects, and improve its pharmacokinetic properties.

Drug Synthesis and Design: Pyridopyrimidine Derivatives

Lastly, the compound is part of a broader class of pyridopyrimidine derivatives, which have been synthesized and studied for their therapeutic potential . These derivatives are of interest due to their presence in relevant drugs and ongoing studies in new therapies, highlighting the compound’s role in the synthesis and design of new pharmacological agents .

特性

IUPAC Name |

cyclopentyl-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c1-15-7-8-22-18(13-15)25-19-14-20(24-16(2)23-19)26-9-11-27(12-10-26)21(28)17-5-3-4-6-17/h7-8,13-14,17H,3-6,9-12H2,1-2H3,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPDHVRDTVDEEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2951426.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2951427.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)

![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)

![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)